molecular formula C12H15N3O B2571429 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine CAS No. 91642-99-8

4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine

Cat. No.: B2571429
CAS No.: 91642-99-8
M. Wt: 217.272
InChI Key: LYGVDHJNGWCYJA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-(1-Methyl-1H-benzo[d]imidazol-2-yl)morpholine represents a sophisticated heterocyclic compound characterized by the fusion of two distinct pharmacologically relevant ring systems. The compound features a benzimidazole core substituted with a methyl group at the 1-position nitrogen atom, connected through the 2-position to a morpholine ring via the 4-position nitrogen of the morpholine heterocycle. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the benzimidazole serves as the principal structural element with the morpholine functioning as a substituent.

The molecular framework incorporates the fundamental benzimidazole structure, which consists of a benzene ring fused to an imidazole ring, creating a bicyclic aromatic heterocycle with two nitrogen atoms positioned at the 1 and 3 positions of the imidazole portion. The addition of the methyl substituent at the 1-position nitrogen introduces specific steric and electronic effects that influence the compound's chemical reactivity and biological activity profiles. The morpholine component contributes a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, positioned at the 1 and 4 positions respectively, which imparts distinctive physicochemical properties to the overall molecular structure.

Chemical nomenclature systems for this compound class recognize the hierarchical relationship between the constituent heterocycles, with benzimidazole typically designated as the parent structure due to its aromatic character and pharmacological prominence. Alternative naming conventions may reference the compound as a morpholine derivative bearing a substituted benzimidazole substituent, depending on the specific chemical context and research focus. The systematic name accurately reflects the precise connectivity pattern and substitution pattern essential for structure-activity relationship studies and pharmaceutical development applications.

Historical Development of Benzimidazole-Morpholine Hybrid Compounds

The historical development of benzimidazole-morpholine hybrid compounds emerged from systematic investigations into heterocyclic chemistry during the mid-twentieth century, when researchers began exploring the potential synergistic effects of combining distinct pharmacologically active ring systems. Early synthetic approaches focused on understanding the fundamental reactivity patterns of benzimidazole derivatives and their capacity to undergo nucleophilic substitution reactions with morpholine-containing reagents. These initial studies established the theoretical framework for designing hybrid molecules that could potentially exhibit enhanced biological activity compared to their individual heterocyclic components.

Research conducted in pharmaceutical chemistry laboratories demonstrated that benzimidazole derivatives possessed remarkable versatility in medicinal applications, including antimicrobial, antiviral, antiulcer, antiinflammatory, antidiabetic, anticonvulsant, antihypertensive, and antimalarial activities. Simultaneously, morpholine-containing compounds gained recognition for their ability to improve drug solubility, bioavailability, and metabolic stability characteristics. The convergence of these two research streams led to systematic exploration of benzimidazole-morpholine hybrid architectures as potential pharmaceutical candidates with optimized therapeutic profiles.

Synthetic methodologies for preparing benzimidazole-morpholine hybrids evolved through multiple generations of chemical development, beginning with conventional condensation reactions and progressing to more sophisticated approaches involving sodium metabisulfite adducts of appropriate aldehydes with morpholine-substituted phenylenediamine precursors. These synthetic advances enabled researchers to explore diverse substitution patterns and investigate structure-activity relationships systematically. The development of mild reaction conditions and improved yields facilitated the preparation of compound libraries for biological evaluation, contributing to the current understanding of this important compound class.

Significance in Heterocyclic Chemistry and Medicinal Chemistry

The significance of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine in heterocyclic chemistry stems from its representation of advanced molecular design principles that combine multiple pharmacophoric elements within a single structural framework. Benzimidazole heterocycles demonstrate exceptional versatility in biological systems due to their electron-rich nitrogen centers, which readily participate in proton acceptance and donation processes while facilitating diverse weak intermolecular interactions with therapeutic targets. The incorporation of morpholine components introduces additional hydrogen bonding capabilities and conformational flexibility that can enhance binding affinity and selectivity for specific biological targets.

From a medicinal chemistry perspective, benzimidazole-morpholine hybrid compounds offer significant advantages in drug discovery and development programs. The benzimidazole core provides a privileged scaffold that has demonstrated efficacy across multiple therapeutic areas, while the morpholine substituent can modulate physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability. Research indicates that benzimidazole derivatives constitute one of the ten most frequently employed nitrogen heterocycles among approved pharmaceutical agents, highlighting their proven track record in clinical applications.

The strategic combination of benzimidazole and morpholine structural elements enables medicinal chemists to fine-tune molecular properties through systematic structural modifications. The morpholine ring can influence the overall molecular polarity and hydrogen bonding characteristics, potentially improving oral bioavailability and reducing off-target interactions. Additionally, the morpholine nitrogen can serve as a site for further chemical elaboration, allowing for the introduction of additional substituents to optimize biological activity profiles.

Table 1: Structural Characteristics of Related Benzimidazole-Morpholine Compounds

Compound Name Molecular Formula Key Structural Features Reference
2-(4-methyl-1H-benzimidazol-2-yl)morpholine C₁₂H₁₅N₃O Methyl substituent at benzimidazole 4-position
4-(1H-benzo[d]imidazol-2-yl)morpholine C₁₁H₁₃N₃O Unsubstituted benzimidazole core
6-(morpholin-4-yl)-1H-benzimidazole derivatives Variable Morpholine at benzimidazole 6-position

Contemporary research efforts continue to explore the therapeutic potential of benzimidazole-morpholine hybrid compounds, with particular emphasis on understanding their mechanisms of action and optimizing their pharmacological properties. Advanced synthetic methodologies enable the preparation of diverse compound libraries for high-throughput screening applications, while computational chemistry approaches facilitate the rational design of new derivatives with improved therapeutic profiles. The ongoing development of this compound class represents an important frontier in heterocyclic chemistry and medicinal chemistry research.

Properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14-11-5-3-2-4-10(11)13-12(14)15-6-8-16-9-7-15/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGVDHJNGWCYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine typically involves the reaction of 1-methyl-1H-benzo[d]imidazole with morpholine under specific conditions. One common method involves the use of a suitable solvent such as ethanol, and the reaction is often carried out under reflux conditions to ensure complete reaction . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce various substituted morpholine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is being studied for its potential as a lead compound in the development of new pharmaceuticals. Its structural components allow for interactions with specific biological targets, including enzymes and receptors involved in disease pathways. For instance, derivatives of benzimidazole have shown promise in treating cancer due to their ability to inhibit key signaling pathways such as PI3K/Akt/mTOR .

Case Study: Anticancer Activity
Research has demonstrated that compounds similar to 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine exhibit significant anticancer properties. A study evaluating various benzimidazole derivatives found that certain compounds effectively inhibited cancer cell proliferation, demonstrating IC50 values in the nanomolar range against specific cancer cell lines .

Biological Studies

Mechanism of Action
Understanding how 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine interacts with biological macromolecules is crucial for elucidating its therapeutic potential. Interaction studies often involve techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to characterize binding affinities and mechanisms .

Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory action on various enzymes that are critical in metabolic pathways. For example, derivatives have shown activity against mycobacterial enzymes, indicating potential applications in treating tuberculosis .

Industrial Applications

Catalysis and Material Science
Beyond medicinal applications, 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine may serve as a catalyst in chemical reactions or as a precursor in the synthesis of novel materials. Its ability to facilitate specific reactions could lead to advancements in material science and industrial chemistry.

Summary of Applications

Field Application Findings/Case Studies
Medicinal ChemistryAnticancer drug developmentSignificant inhibition of cancer cell proliferation observed .
Biological StudiesInteraction with biological macromoleculesCharacterized using NMR and mass spectrometry.
Enzyme InhibitionTargeting mycobacterial enzymesActive against specific enzymes related to tuberculosis .
Industrial ApplicationsCatalyst for chemical reactionsPotential use in material synthesis.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Differences :

  • Substituent Flexibility: The target compound lacks ester or hydroxyethyl groups, simplifying its synthesis compared to ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate .

Benzimidazoles with Alternative Heterocycles

Compound Class Heterocycle Introduced Notable Features Reference
Phenoxymethylbenzoimidazole-triazole-thiazole hybrids Triazole and thiazole moieties Improved antimicrobial activity; synergistic binding
1,3,4-Thiadiazole derivatives Thiadiazole core High anti-inflammatory and antimicrobial potency

Key Differences :

  • Electronic Properties : Thiazole and triazole substituents (e.g., compounds 9a–e in ) introduce additional nitrogen atoms, increasing hydrogen-bonding capacity compared to the morpholine-oxygen in the target compound.
  • Synthetic Complexity : Thiadiazole derivatives (e.g., 9a–c in ) require multistep cyclization, whereas the target compound’s synthesis is more straightforward .

Substituent Variations and Their Impacts

  • Methyl vs. Halogen Substituents : Halogenated benzimidazoles (e.g., 6a–l in ) often exhibit enhanced antimicrobial activity due to increased lipophilicity, whereas the methyl group in the target compound may prioritize metabolic stability .

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis avoids complex coupling reagents (e.g., DMAP in ), favoring milder conditions compared to ester-linked analogs .
  • Computational Insights : Docking studies (e.g., ) highlight that substituent choice (e.g., morpholine vs. thiazole) significantly affects binding interactions with biological targets like enzymes or receptors.

Biological Activity

The compound 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine is a heterocyclic compound that combines a morpholine ring with a benzimidazole moiety. This structure has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. This article explores the biological activity of this compound, summarizing relevant research findings, synthesizing methodologies, and presenting data in tabular format.

Key Features:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Benzimidazole Moiety : A fused benzene and imidazole ring system that enhances biological activity.

The presence of the methyl group on the benzimidazole enhances solubility, which may influence its biological properties.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, structural analogs of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine have been shown to inhibit tumor cell growth effectively. A study reported that certain benzimidazole derivatives acted as topoisomerase inhibitors and demonstrated cytotoxic effects against various cancer cell lines .

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameCell Line TestedIC50 (µM)
4-(1-Methyl-1H-benzo[d]imidazol-2-yl)morpholineMDA-MB-231 (breast cancer)25 ± 3
2-phenoxymethylbenzimidazoleA549 (lung cancer)14.1
Compound 56qVariousPhase I trials ongoing

Antibacterial Activity

The antibacterial properties of the compound have also been explored. Benzimidazole derivatives are known to exhibit activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have shown that these compounds can inhibit bacterial growth effectively, with some exhibiting low minimum inhibitory concentrations (MIC) against resistant strains .

Table 2: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)
4-(1-Methyl-1H-benzo[d]imidazol-2-yl)morpholineMRSA0.98
IndolylquinazolinonesS. aureus3.12

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. Compounds containing similar structures have shown promising results in inhibiting this enzyme, suggesting potential applications in managing diabetes .

Table 3: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
4-(1-Methyl-1H-benzo[d]imidazol-2-yl)morpholineα-glucosidase15 ± 2
Novel benzimidazolium saltsα-glucosidase8 ± 1

The mechanisms by which 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine exerts its biological effects include:

  • Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
  • Antibacterial Mechanisms : Interference with bacterial cell wall synthesis and function.
  • Enzyme Inhibition : Blocking carbohydrate metabolism pathways.

Case Study 1: Anticancer Efficacy

A study conducted on various benzimidazole derivatives, including the target compound, demonstrated significant anticancer activity against multiple cell lines. The results indicated that the compound could induce apoptosis in tumor cells through caspase activation pathways.

Case Study 2: Antibacterial Screening

In vitro studies assessing the antibacterial efficacy of related compounds against MRSA revealed that modifications to the benzimidazole structure could enhance potency, leading to the identification of lead compounds for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1-methyl-1H-benzo[d]imidazol-2-yl)morpholine, and how can reaction conditions be optimized?

  • The synthesis typically involves coupling morpholine derivatives with functionalized benzimidazoles. Key steps include cyclization of o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions, followed by N-methylation. Optimization involves solvent selection (e.g., dichloromethane or ethanol), catalysts (e.g., MnO₂ for oxidations), and temperature control (50–100°C) to improve yields .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

  • 1H/13C NMR confirms proton environments and carbon frameworks, particularly distinguishing morpholine ring protons (δ 3.5–4.0 ppm) and benzimidazole aromatic protons (δ 7.0–8.5 ppm). IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹). Elemental analysis (C, H, N) verifies purity, with deviations >0.4% indicating impurities .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Stability under physiological conditions (37°C, 24–72 hours) is monitored via HPLC to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound with biological targets?

  • Molecular docking (e.g., AutoDock Vina) evaluates binding poses in enzyme active sites. For example, benzimidazole-morpholine hybrids show π-π stacking with aromatic residues (e.g., His57 in α-glucosidase) and hydrogen bonding with catalytic residues. MD simulations (>100 ns) assess complex stability .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case Example : Discrepancies in NMR splitting patterns may arise from tautomerism in benzimidazole. Use variable-temperature NMR to observe dynamic equilibria or employ X-ray crystallography (CCDC deposition: e.g., 1038591) to confirm solid-state conformation .

Q. How does modifying substituents on the benzimidazole or morpholine moieties affect bioactivity?

  • Substituent Effects :

PositionSubstituentImpact
Benzimidazole C4Electron-withdrawing (e.g., -NO₂)↑ Antimicrobial activity (MIC: 2–8 µg/mL)
Morpholine NBulky groups (e.g., isopropyl)↓ Solubility but ↑ target selectivity
Rational design involves QSAR models to balance lipophilicity (LogP 2–4) and hydrogen-bond donors (<3) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution via HPLC (Chiralpak AD-H column) or asymmetric catalysis (e.g., Ru-bpp complexes) ensures enantiomeric excess (>98%). Process optimization includes minimizing racemization during N-methylation by using mild bases (K₂CO₃) and low temperatures .

Q. How can crystallography clarify conformational flexibility in derivatives?

  • Single-crystal X-ray diffraction reveals torsional angles between benzimidazole and morpholine rings. For example, dihedral angles >30° indicate steric hindrance, impacting binding pocket compatibility. CCDC datasets (e.g., 1038591) provide reference metrics .

Methodological Guidance

  • Synthetic Troubleshooting : If yields drop below 50%, check for moisture-sensitive intermediates (use Schlenk techniques) or byproduct formation (TLC monitoring with EtOAc/hexane eluents) .
  • Bioactivity Validation : For antimicrobial assays, include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (MTT assay on HEK293 cells) to confirm selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.